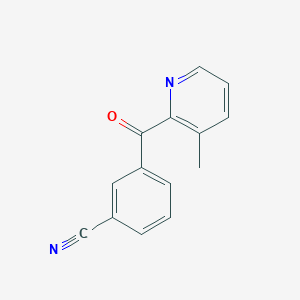

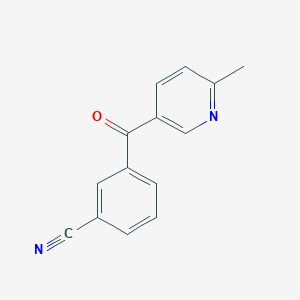

5-(3-Cyanobenzoyl)-2-methylpyridine

Overview

Description

“5-(3-Cyanobenzoyl)-2-methylpyridine” is a chemical compound with the molecular formula C14H10N2O . It is related to “3-Cyanobenzoyl chloride”, which is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “5-(3-Cyanobenzoyl)-2-methylpyridine” is represented by the formula C14H10N2O . The InChI code for this compound is 1S/C14H10N2O/c1-10-5-6-13(16-9-10)14(17)12-4-2-3-11(7-12)8-15/h2-7,9H,1H3 .Physical And Chemical Properties Analysis

The molecular weight of “5-(3-Cyanobenzoyl)-2-methylpyridine” is 222.25 g/mol . The compound is related to “3-Cyanobenzoyl chloride”, which is considered hazardous by the 2012 OSHA Hazard Communication Standard .Scientific Research Applications

Molecular Structure and Properties

A study by (Yılmaz et al., 2020) analyzed the structure of a similar phthalide derivative, focusing on its X-ray diffraction analysis, IR spectroscopy, and quantum chemical computation. The research provided insights into the geometrical parameters, electronic properties like HOMO and LUMO energies, and thermodynamic properties. This kind of analysis is crucial for understanding the structural and electronic characteristics of related compounds like 5-(3-Cyanobenzoyl)-2-methylpyridine.

Synthesis and Medicinal Chemistry

In the field of medicinal chemistry, the synthesis of related compounds is vital. A review by (Bagdi et al., 2015) on the synthesis of imidazopyridines, which shares structural similarities with 5-(3-Cyanobenzoyl)-2-methylpyridine, highlights the importance of these compounds. They are known as "drug prejudice" scaffolds due to their wide range of applications in medicinal chemistry, demonstrating the potential significance of 5-(3-Cyanobenzoyl)-2-methylpyridine in drug development.

Molecular Docking Studies

Molecular docking studies are essential for understanding how compounds interact with biological targets. (Shyma et al., 2013) synthesized compounds bearing a methylpyridine moiety, similar to 5-(3-Cyanobenzoyl)-2-methylpyridine, and conducted molecular docking studies for antimicrobial properties. Such studies could provide insights into the potential biological interactions and applications of 5-(3-Cyanobenzoyl)-2-methylpyridine.

Ligand-Receptor Interactions

Research on ligand-receptor interactions, such as the study by (Wohland et al., 1999), is crucial for understanding how compounds like 5-(3-Cyanobenzoyl)-2-methylpyridine might interact with biological systems. This study used fluorescence correlation spectroscopy to investigate receptor binding, offering a method that could be applied to study the interactions of 5-(3-Cyanobenzoyl)-2-methylpyridine with biological targets.

Catalysis and Material Science

Compounds like 5-(3-Cyanobenzoyl)-2-methylpyridine may also find applications in catalysis and material science. For instance, (Egorova & Prins, 2004) studied the influence of methylpyridines on catalytic processes, suggesting potential applications in chemical synthesis and industrial processes.

Electroluminescent Properties

In the field of optoelectronics, compounds with pyridine moieties are of interest. (Ionkin et al., 2005) synthesized mono-cyclometalated Pt(II) complexes with methylpyridine ligands, exploring their electroluminescent properties. Such studies imply that 5-(3-Cyanobenzoyl)-2-methylpyridine could potentially be used in the development of new optoelectronic materials.

Mechanism of Action

Mode of Action

It’s hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, potentially altering cellular processes .

Biochemical Pathways

Given its structural similarity to other benzoyl-pyridine compounds, it may influence pathways related to cell signaling, metabolism, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(3-Cyanobenzoyl)-2-methylpyridine are not well-studied. As a small molecule, it’s likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution within the body, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of 5-(3-Cyanobenzoyl)-2-methylpyridine’s action depend on its specific targets and mode of action. Potential effects could include altered enzyme activity, changes in signal transduction, or modifications to cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-(3-Cyanobenzoyl)-2-methylpyridine. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with targets .

Safety and Hazards

properties

IUPAC Name |

3-(6-methylpyridine-3-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-10-5-6-13(9-16-10)14(17)12-4-2-3-11(7-12)8-15/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBVTVQJDBKCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Cyanobenzoyl)-2-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

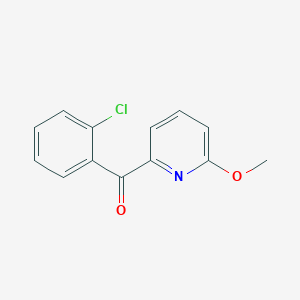

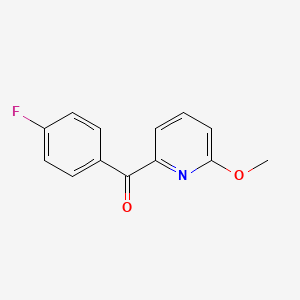

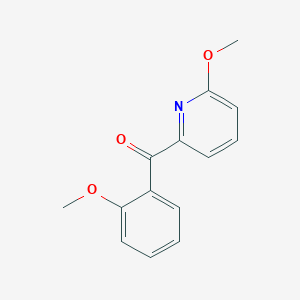

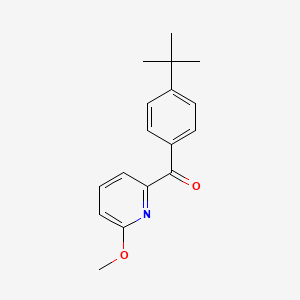

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.